

Certificate of Analysis: A Technical Guide to Licarbazepine-D4

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Licarbazepine-D4	
Cat. No.:	B602593	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the data and methodologies presented in a typical Certificate of Analysis (CoA) for **Licarbazepine-D4**. Understanding the CoA is critical for ensuring the quality, identity, and purity of this internal standard in quantitative analytical studies. **Licarbazepine-D4**, a deuterated analog of Licarbazepine, is commonly used in pharmacokinetic and bioanalytical studies, often involving mass spectrometry-based detection.

Compound Information

Parameter	Value
Compound Name	Licarbazepine-D4 ((S)-10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide-d4)
Chemical Formula	C15H10D4N2O2
Molecular Weight	256.31 g/mol
CAS Number	1217718-93-3
Storage	-20°C
Appearance	A crystalline solid

Analytical Data Summary

The following tables summarize the key quantitative data obtained from various analytical techniques to confirm the identity, purity, and quality of **Licarbazepine-D4**.

Table 1: Purity and Impurity Profile

Analysis Method	Result	Specification
Purity by HPLC	99.8%	≥ 98.0%
Isotopic Purity	99.5%	≥ 99.0% atom % D
Residual Solvents	Conforms	Meets USP <467> limits
Water Content (Karl Fischer)	0.15%	≤ 0.5%
Assay (by NMR)	99.7%	98.0% - 102.0%

Table 2: Identity Confirmation

Analysis Method	Result	Specification
¹ H-NMR Spectroscopy	Conforms to structure	Conforms to structure
Mass Spectrometry (ESI+)	m/z = 257.1 [M+H]+	Consistent with molecular weight

Experimental Protocols

Detailed methodologies for the key experiments cited in the CoA are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

- Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
- Column: C18, 4.6 x 150 mm, 5 μm particle size.
- Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).
- Gradient Program: Start at 30% Acetonitrile, increasing to 95% over 15 minutes.

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

· Detection Wavelength: 254 nm.

Injection Volume: 10 μL.

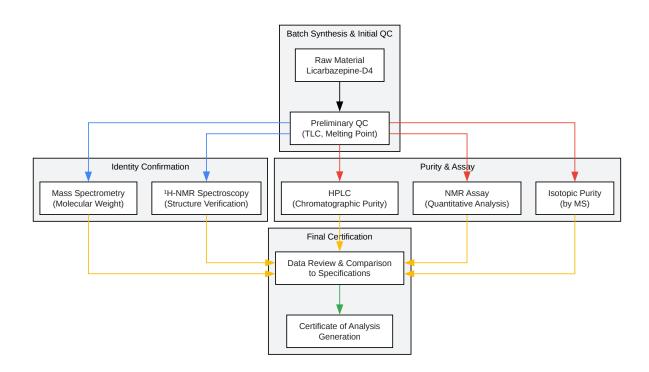
 Purity Calculation: The purity is determined by the area percentage of the principal peak relative to the total peak area.

Mass Spectrometry (MS) for Identity and Isotopic Purity

- Instrumentation: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer.
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Scan Mode: Full scan from m/z 100-400 for identity confirmation.
- Capillary Voltage: 3.0 kV.
- Cone Voltage: 30 V.
- Source Temperature: 150°C.
- Desolvation Temperature: 350°C.
- Desolvation Gas Flow: 650 L/hr.
- Data Analysis: The molecular ion peak is checked for consistency with the expected mass of Licarbazepine-D4. Isotopic purity is assessed by comparing the abundance of the deuterated species to the non-deuterated and partially deuterated analogs.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

- Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer.
- Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

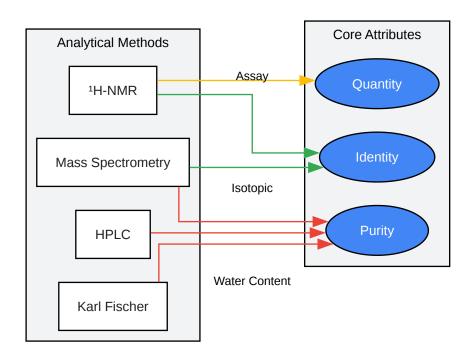


- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Data Acquisition: 16 scans, 4-second acquisition time.
- Data Analysis: The resulting spectrum is analyzed for chemical shifts and coupling constants, which are then compared to the known spectrum of Licarbazepine to confirm the structural integrity and the position of the deuterium labels.

Visualizations

Analytical Workflow for Certificate of Analysis

The following diagram illustrates the logical workflow for the analysis and certification of a batch of **Licarbazepine-D4**.



Click to download full resolution via product page

Caption: Workflow for the analysis and certification of Licarbazepine-D4.

Logical Relationship of Analytical Tests

This diagram shows how different analytical tests contribute to the overall assessment of the compound's quality.

Click to download full resolution via product page

Caption: Relationship between analytical tests and quality attributes.

 To cite this document: BenchChem. [Certificate of Analysis: A Technical Guide to Licarbazepine-D4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602593#understanding-the-certificate-of-analysis-for-licarbazepine-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com